BIS(2-HYDROXYETHYL)AMINE-D11
Description
Significance of Stable Isotope Labeling in Modern Science
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. creative-proteomics.com This process allows researchers to track the movement and transformation of these labeled compounds within biological, chemical, and environmental systems. creative-proteomics.comsilantes.com The ability to trace molecules with high precision has revolutionized our understanding of metabolic pathways, reaction mechanisms, and the dynamics of complex systems. silantes.comsilantes.comdiagnosticsworldnews.com
Key applications of stable isotope labeling include:
Advantages of Deuterium Substitution in Chemical and Biological Systems
Deuterium, a stable isotope of hydrogen with a neutron in its nucleus in addition to a proton, offers several advantages when substituted for protium (B1232500) (the most common isotope of hydrogen). scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scielo.org.mx This difference in bond strength leads to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. scielo.org.mx
This property has significant implications:
Role of BIS(2-HYDROXYETHYL)AMINE-D11 as a Specialized Research Reagent
This compound serves as a specialized research reagent, primarily utilized as an internal standard in analytical chemistry. cymitquimica.comchemicalbook.com Its deuterated nature makes it an ideal tool for isotope dilution mass spectrometry, a highly accurate method for quantifying the amount of a specific substance in a sample. In this technique, a known amount of the deuterated standard is added to the sample. The ratio of the non-deuterated (endogenous) compound to the deuterated standard is then measured by mass spectrometry, allowing for precise quantification of the original substance.
The chemical properties of this compound are nearly identical to its non-deuterated analog, diethanolamine (B148213), ensuring that it behaves similarly during sample preparation and analysis. However, its increased mass due to the 11 deuterium atoms allows it to be clearly distinguished by the mass spectrometer. nih.govintlab.org
| Property | Value |
| Chemical Formula | C4D11NO2 |
| Molecular Weight | 116.2 g/mol |
| CAS Number | 1219804-08-6 |
| Synonym | Diethanolamine-d11 |
This table displays key properties of this compound.
Contextualization of this compound within Amine Chemistry Research
Amines are a class of organic compounds characterized by the presence of a nitrogen atom. ijrpr.com They are fundamental in a vast array of chemical and biological processes and are key components in pharmaceuticals, agrochemicals, and materials science. ijrpr.comdiplomatacomercial.comalliedmarketresearch.com Research in amine chemistry is a dynamic field, with ongoing efforts to develop new synthetic methods and applications. ijrpr.comdiplomatacomercial.com
Trends in amine research include a focus on:
Properties
CAS No. |
1219804-08-6 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
116.204 |
IUPAC Name |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
InChI Key |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
Synonyms |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Deuterium Incorporation into Bis 2 Hydroxyethyl Amine
Strategies for Deuteration of Amines: General Principles
The synthesis of deuterated amines is a cornerstone of modern medicinal chemistry due to the prevalence of the amine functional group in a vast number of pharmaceuticals. rsc.org The introduction of deuterium (B1214612) atoms in proximity to the nitrogen can enhance the stability of these drug candidates with only minor structural alterations. rsc.org
Direct Hydrogen-Deuterium Exchange Reactions
Direct hydrogen-deuterium (H-D) exchange is an atom-economical approach for synthesizing deuterated compounds. nih.govwikipedia.org This method involves the direct replacement of hydrogen atoms with deuterium from a suitable source, often catalyzed by acids, bases, or metals. wikipedia.org
Transition metal catalysts have proven effective in facilitating the direct deuteration of amines. nih.gov Ruthenium complexes, for instance, can catalyze the α-selective deuteration of primary and secondary amines using deuterium oxide (D₂O) as the deuterium source. acs.org Mechanistic studies suggest that the process involves N-H activation of the amine, followed by the formation of an imine-ligated ruthenium intermediate and subsequent deuteride (B1239839) migrations. acs.org Palladium on carbon (Pd/C) is another versatile catalyst for H-D exchange reactions. nih.gov A Pd/C-Al-D₂O system has been developed for the chemo- and regioselective H-D exchange of amino acids and other building blocks, where D₂ gas is generated in situ. mdpi.com Platinum on carbon (Pt/C) has also been utilized for the synthesis of perdeuterated alkyl amides and amines under mild conditions. osti.gov
Deuterium oxide (D₂O) is a commonly employed and cost-effective deuterium source for H-D exchange reactions. nih.govwikipedia.org Its use is prevalent in various catalytic systems, including those mediated by transition metals and photocatalysts. nih.govacs.org For instance, visible light photoredox catalysis in combination with a thiol-based hydrogen atom transfer catalyst can achieve highly regioselective deuteration of benzylic positions using D₂O. researchgate.net Deuterated alcohols, such as 2-propanol-d₈, serve as effective deuterium sources in nickel-catalyzed asymmetric transfer deuteration of N-sulfonyl imines, leading to α-deuterated chiral amines with high deuterium content. bohrium.com
Metal-Catalyzed Deuteration Approaches
Multi-component Reaction Approaches for Isotopic Labeling
Multicomponent reactions (MCRs) offer an efficient and modular strategy for the rapid synthesis of complex and biologically relevant molecules. thieme-connect.deresearchgate.net This approach is highly amenable to isotopic labeling, allowing for the incorporation of deuterium from labeled starting materials in a single, one-pot reaction. thieme-connect.debeilstein-journals.org The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for deuterium labeling by using deuterated aldehydes or isocyanides. beilstein-journals.org This strategy has been successfully applied to synthesize deuterated versions of FDA-approved drugs. beilstein-journals.org
Reductive Amination with Deuterated Reagents
Reductive amination is a fundamental transformation in organic synthesis for the formation of amines. The use of deuterated reducing agents in this process provides a direct route to deuterated amines. nih.govacs.org For example, a calcium-hexafluoroisopropanol (HFIP) mediated reductive deutero-amination of α-oxo-carbonyl compounds with amines, using d₂-Hantzsch ester as the deuterium source, yields N-α-deuterated amino acid motifs with excellent deuteration efficiency. nih.gov Another approach involves the reduction of imines. An electrochemical process using D₂O as the deuterium source enables the efficient synthesis of α-deuterated amines from various imines without the need for external reductants or catalysts. organic-chemistry.org
Stereoselective Deuteration Techniques for Amine Derivatives
The development of stereoselective deuteration methods is crucial for the synthesis of chiral deuterated compounds, which are valuable as pharmaceutical precursors and tools for studying biological systems. nih.gov Biocatalysis offers a powerful approach to achieve high site- and stereoselectivity. For instance, an α-oxo-amine synthase has been shown to produce a range of α-²H amino acids and esters stereoselectively using D₂O as the deuterium source. nih.gov Chemical methods have also been developed. A ruthenium-based catalyst facilitates the direct and stereoretentive deuteration of α-chiral primary amines with D₂O, achieving high deuterium incorporation at the α-carbon while preserving the original stereochemistry. acs.org
Spectroscopic and Chromatographic Assessment of Deuteration Efficiency and Purity
Following synthesis, a rigorous assessment of the deuteration efficiency and isotopic purity of BIS(2-HYDROXYETHYL)AMINE-D11 is essential. This is typically accomplished using a combination of spectroscopic and chromatographic techniques. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the positions and extent of deuterium incorporation. rsc.orgepj-conferences.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will decrease in intensity or disappear entirely. libretexts.org For this compound, one would expect the disappearance of signals from the ethylenic protons. The protons on carbons adjacent to the nitrogen atom in the non-deuterated compound typically appear in the δ 2.3-3.0 ppm range. libretexts.org The disappearance of these signals in the ¹H NMR spectrum of the deuterated product confirms successful deuteration at these positions. Furthermore, the addition of a few drops of D₂O to a sample can be used to identify the labile N-H and O-H protons, as they will exchange with deuterium, causing their signals to vanish from the spectrum. libretexts.orgsavemyexams.com
²H NMR (Deuterium NMR): A ²H NMR spectrum provides direct evidence of deuterium incorporation. It shows signals only for the deuterium atoms in the molecule. For this compound, distinct peaks would be observed for the deuterium atoms on the carbon backbone, confirming their presence and potentially their chemical environment. epj-conferences.org
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, carbons bonded to deuterium exhibit a characteristic coupling (C-D coupling), which results in a multiplet signal instead of a singlet. The chemical shifts of these carbons are also slightly altered compared to the non-deuterated compound. Carbons directly attached to the nitrogen in amines typically appear in the 10-65 ppm region. libretexts.org
The deuteration ratio can be quantitatively estimated by comparing the integration of the remaining proton signals in the ¹H NMR spectrum with the integration of a known internal standard. epj-conferences.org
Mass Spectrometry (MS) for Isotopic Purity Verification
Mass Spectrometry (MS) is a highly sensitive technique used to verify the isotopic purity of deuterated compounds by analyzing the mass-to-charge ratio (m/z) of the molecule and its isotopologues. nih.govresearchgate.net
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is particularly effective. rsc.orgnih.govresearchgate.net The mass spectrum of this compound would show a molecular ion peak corresponding to its increased molecular weight due to the presence of eleven deuterium atoms.
The isotopic purity is determined by analyzing the distribution of isotopologues (D₀ to Dₙ). nih.gov The relative abundance of the fully deuterated ion (D₁₁) compared to partially deuterated (D₁-D₁₀) and non-deuterated (D₀) species allows for the calculation of the isotopic enrichment percentage. rsc.org A high isotopic purity is indicated by a dominant peak for the D₁₁ isotopologue and minimal peaks for lower-mass isotopologues. rsc.orgrsc.org
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Absence or significant reduction of signals in the δ 2.3-3.0 ppm and other aliphatic regions. Disappearance of N-H and O-H signals upon D₂O exchange. | Confirmation of H-to-D substitution at carbon and heteroatoms. |
| ²H NMR | Presence of signals corresponding to deuterium at specific chemical shifts. | Direct confirmation and localization of incorporated deuterium. |
| ¹³C NMR | Splitting of carbon signals due to C-D coupling and slight upfield shifts. | Confirmation of deuteration at specific carbon positions. |
| Mass Spectrometry (ESI-HRMS) | Molecular ion peak shifted to a higher m/z value consistent with the mass of the D11 isotopologue. | Verification of overall molecular mass and isotopic distribution. |
Table 2: Hypothetical Isotopic Purity Data from Mass Spectrometry
| Isotopologue | Relative Abundance (%) |
|---|---|
| D11 (Fully Deuterated) | >98% |
| D10 | <2% |
| D0 (Non-deuterated) | <0.1% |
Analytical Applications of Bis 2 Hydroxyethyl Amine D11 in Quantitative Metrology
Implementation as a Stable Isotope Internal Standard (SIIS) in Quantitative Analysis
BIS(2-HYDROXYETHYL)AMINE-D11, the deuterated isotopologue of diethanolamine (B148213), serves as a crucial tool in quantitative analytical chemistry. chemicalbook.comnih.gov As a stable isotope-labeled internal standard (SIIS), it provides a high degree of accuracy and precision in the measurement of its non-labeled counterpart, diethanolamine, across various complex sample matrices. lumiprobe.com The fundamental principle behind using a SIIS is that it is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. alsachim.com This mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical properties ensure it behaves similarly to the analyte during sample preparation, chromatography, and ionization. nih.gov
The use of deuterated compounds like this compound is a well-established practice in analytical chemistry, particularly for quantitative applications where traceability and low uncertainty are paramount. mdpi.com Its CAS Number is 1219804-08-6, while the unlabelled form, diethanolamine, has the CAS Number 111-42-2. lgcstandards.comlgcstandards.com
In liquid chromatography-mass spectrometry (LC-MS), this compound is an invaluable internal standard for the precise quantification of diethanolamine. LC-MS methodologies have become central to metabolomics and bioanalysis, with chemical-tagging techniques that use isotope surrogates gaining significant attention. acs.org The primary advantage of using a SIIS like this compound is its ability to co-elute with the non-deuterated analyte. This co-elution ensures that both the analyte and the standard experience identical conditions throughout the analytical process, including extraction recovery, chromatographic separation, and, most importantly, ionization efficiency in the mass spectrometer's source. nih.govacs.org
Deuterated standards are frequently employed to quantify analytes in complex biological matrices such as serum and wastewater. acs.org For instance, a study utilizing 69 different deuterated lipid standards demonstrated the utility of SIIS in evaluating and optimizing the performance of a novel microflow LC coupled with a multinozzle electrospray ionization source (μF/mnESI), which led to a significant increase in ion abundances and improved lipidomics coverage. acs.org The use of this compound allows for the correction of signal variations that can arise from instrumental drift or matrix-induced effects, thereby enhancing the accuracy and reliability of quantitative data.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique where this compound is employed as an internal standard. GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including various amines. gdut.edu.cn Often, analytes like diethanolamine require derivatization to increase their volatility and improve their chromatographic properties. researchgate.netresearchgate.net Common derivatizing agents include trimethylsilyl (B98337) (TMS) reagents. researchgate.net
When this compound is used in GC-MS analysis, it undergoes the same derivatization reaction and exhibits nearly identical chromatographic behavior as the native diethanolamine. This allows it to effectively account for variations in derivatization efficiency and injection volume. However, some studies have observed that non-deuterated analytes may produce a higher mass response compared to their equimolar deuterated analogs in GC-MS under electron impact ionization. researchgate.net This phenomenon highlights the importance of careful calibration and validation when developing quantitative GC-MS methods using deuterated standards. Despite this, the benefits of using a SIIS to correct for analytical variability generally outweigh these potential discrepancies, making this compound a suitable internal standard for robust GC-MS applications.
One of the most significant challenges in quantitative analysis, particularly with LC-MS, is the presence of matrix effects. nih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. acs.orgcsic.es This can severely compromise the accuracy, sensitivity, and reliability of the measurement. nih.gov
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. alsachim.comnih.gov Because the SIIS shares the same physicochemical properties and chromatographic retention time as the analyte, it is subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is normalized, leading to accurate and precise quantification. nih.gov Research in serum metabolomics has demonstrated that optimized LC methods incorporating deuterated reagents can successfully correct for matrix effects that would otherwise lead to data misinterpretation. acs.org This corrective capability is essential for the validation of analytical methods in regulated environments and for achieving reliable results in complex sample analysis. csic.es
Role in Gas Chromatography-Mass Spectrometry (GC-MS)
Advanced Detection and Quantification Methods
In the field of quantitative metrology, the precise and accurate measurement of chemical compounds is paramount. This compound, as a deuterated analog of diethanolamine (DEA), serves as an exemplary internal standard for advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is favored for its high selectivity and sensitivity, which are crucial for trace-level quantification in complex matrices.
The primary application of this compound is as an internal standard (ISTD) in isotope dilution mass spectrometry (IDMS). In this role, a known quantity of the deuterated compound is added to a sample prior to analysis. Because this compound is chemically identical to the non-deuterated analyte (diethanolamine), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass, it is distinguishable by the detector. This allows for the accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and instrument response.
Research has demonstrated the successful development and validation of LC-MS/MS methods for the quantification of diethanolamine and its derivatives in various samples. researchgate.net These methods often employ a reversed-phase chromatography column to separate the analytes, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM mode enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard.
A study on the quantification of genotoxic impurities, such as the structurally related bis(2-chloroethyl) amine, highlights the capabilities of modern ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). researchgate.net This research achieved low limits of detection (LOD) and quantification (LOQ), demonstrating the sensitivity of the technique. researchgate.net While specific to a different compound, the methodological principles are directly applicable to the analysis of diethanolamine using this compound.
The table below outlines typical parameters for an LC-MS/MS method that could be employed for the quantification of diethanolamine using this compound as an internal standard, based on established methods for similar amines.
Table 1: Illustrative LC-MS/MS Method Parameters
| Parameter | Specification |
|---|---|
| Chromatography System | UHPLC or HPLC |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
The selection of specific MRM transitions is crucial for the selective detection of both diethanolamine and this compound. The precursor ion for diethanolamine would be its protonated molecule [M+H]⁺, and for this compound, it would be its corresponding deuterated protonated molecule. The product ions are generated by fragmentation of the precursor ions in the collision cell of the mass spectrometer.
Method validation is a critical aspect of quantitative analysis. For a method utilizing this compound, validation would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results from a validation study for a related compound are presented in the table below to illustrate typical performance characteristics.
Table 2: Example of Method Validation Performance Data
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
Data is illustrative and based on methods for structurally similar amines.
Furthermore, the use of this compound is relevant in regulatory contexts, such as the specific migration testing of materials that come into contact with food. measurlabs.com European regulations set limits for the migration of certain substances, and accurate quantification is essential for compliance. The use of a deuterated internal standard in such analyses ensures the reliability of the results. measurlabs.com
Mechanistic and Pathway Elucidation Research Utilizing Bis 2 Hydroxyethyl Amine D11
Investigation of Chemical Reaction Mechanisms
The use of deuterated molecules like Bis(2-hydroxyethyl)amine-d11 is central to the field of physical organic chemistry for elucidating the step-by-step sequence of events in a chemical reaction.
Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies
The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where a chemical reaction proceeds at a different rate when a hydrogen atom in the reactant is replaced with deuterium. wikipedia.org This effect, expressed as the ratio of the rate constant of the light isotopologue (kH) to the heavy one (kD), is a fundamental tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. libretexts.org
The basis for the DKIE lies in the difference in zero-point vibrational energies of C-H versus C-D bonds. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which typically results in a slower reaction rate. libretexts.org
Primary DKIE: A large DKIE value (typically kH/kD > 2) is observed when the bond to the isotope is cleaved during the rate-determining step of the reaction. The theoretical maximum is around 7 at room temperature. libretexts.org
Secondary DKIE: Smaller effects (kH/kD ≈ 0.7–1.5) are seen when the C-D bond is not broken but is located at or near the reaction center. These effects arise from changes in the vibrational environment of the C-D bond as the reactant moves to the transition state, often due to a change in hybridization. wikipedia.org
In practice, researchers would compare the reaction kinetics of Diethanolamine (B148213) with this compound. A significant kH/kD ratio would provide strong evidence that a C-H bond on the ethyl groups or the N-H bond is broken or formed in the slowest, rate-limiting step of the mechanism being studied. epfl.ch
Table 1: Interpretation of Deuterium Kinetic Isotope Effect (DKIE) Values
| DKIE Value (kH/kD) | Type | Interpretation |
|---|---|---|
| > 2 | Primary | C-H/N-H bond cleavage occurs in the rate-determining step. libretexts.org |
| ~1 | None/Small Secondary | C-H/N-H bond is not broken in the rate-determining step; minimal change in hybridization at the labeled position. |
| > 1 (e.g., 1.1 - 1.4) | Normal Secondary | The labeled carbon changes hybridization from sp³ to sp², suggesting the formation of a carbocation-like transition state. wikipedia.org |
Elucidation of Reaction Intermediates and Transition States
DKIE studies using this compound directly inform the structure of the transition state—the highest energy point on a reaction coordinate. For instance, in nitramine combustion studies, DKIE values were used to probe whether C-H or N-N bond rupture was the rate-limiting process. dtic.mil A large primary DKIE would support a mechanism involving hydrogen atom abstraction as the key step.
Furthermore, secondary KIEs can help distinguish between competing mechanistic pathways. For example, in nucleophilic substitution reactions, a normal secondary KIE (kH/kD > 1) at the alpha-carbon is characteristic of an SN1 mechanism, which involves a change from sp³ to sp² hybridization. Conversely, a KIE close to 1 is expected for an SN2 reaction. wikipedia.org By using this compound, researchers can pinpoint such subtle changes, providing a clearer picture of the molecular geometry during the reaction. wikipedia.orgdtic.mil The labeled compound can also be used to identify reaction intermediates by "trapping" experiments, where the unique mass of the deuterated fragment allows for its unambiguous identification in a complex mixture using mass spectrometry.
Tracing Biotransformation and Metabolic Pathways
In biological systems, xenobiotics (foreign compounds) are modified by metabolic enzymes to facilitate their excretion. openaccessjournals.com this compound is an invaluable tracer for studying these processes for amino alcohols.
Application in Metabolomics Research for Amine Metabolites
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. A key challenge is the accurate quantification of these molecules. Isotopically labeled compounds like this compound are considered the gold standard for use as internal standards in mass spectrometry-based metabolomics.
In a typical workflow, a known amount of this compound would be added to a biological sample (e.g., plasma, urine, or tissue extract). The labeled standard co-elutes with its unlabeled, endogenous counterpart (Diethanolamine) during chromatography but is detected as a separate ion due to its higher mass (M+11). sigmaaldrich.com This allows for precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument signal. This technique is crucial for obtaining reliable data in studies investigating the role of specific metabolites in health and disease. nih.govnih.gov
Studies of Degradation Pathways of Amino Alcohols
Amino alcohols like Diethanolamine are used in various industrial and consumer products and can undergo degradation in both industrial processes and the environment. google.commst.dk Understanding these degradation pathways is essential for assessing their lifecycle and potential impact.
Research on the degradation of Diethanolamine (DEA) when used for carbon dioxide absorption has identified numerous breakdown products. core.ac.uk By introducing this compound into such a system, researchers can definitively trace the origin of degradation products. Each product formed from the labeled starting material will contain the deuterium label, giving it a characteristic mass shift in mass spectrometry analysis. This allows for the clear differentiation of the tracer's metabolic fate from the complex background matrix, confirming pathway intermediates and final products. core.ac.uk
Table 2: Selected Degradation Products of Diethanolamine (DEA) Identified in CO2 Absorption Systems
| Degradation Product | Potential Role of this compound |
|---|---|
| Formamide | Tracer studies would confirm if this product originates from the DEA backbone. |
| Oxazolidone | Labeled tracer can verify the cyclization pathway involving the amine and a hydroxyethyl (B10761427) group. |
| N-(hydroxyethyl) ethylenediamine | Isotopic labeling would confirm the specific bond cleavages and rearrangements leading to this product. |
| 2-(2-aminoethoxy)ethanol | Using the d11-labeled compound can help elucidate the mechanism of ether formation during degradation. |
| Glycolic acid | The d11 tracer can determine if this acid is a direct oxidative product of the hydroxyethyl chain. |
Source: Data compiled from a study on DEA degradation. core.ac.uk
Understanding Adsorption and Interaction Mechanisms
The interaction of molecules with surfaces is critical in fields ranging from materials science to biology. Bis(2-hydroxyethyl)amine and its derivatives are used in applications like lubrication, where their ability to adsorb onto a surface is key to their function. mdpi.com
A study on a lubricant derived from Bis(2-hydroxyethyl)amine proposed that its effectiveness was due to the formation of a dense, adsorbed layer on interacting surfaces. mdpi.com While this study used the standard compound, follow-up research could employ this compound to gain deeper molecular-level insights. Techniques such as neutron reflectometry and certain types of vibrational spectroscopy (e.g., Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy, ATR-FTIR) are highly sensitive to isotopic substitution. By using the deuterated compound, researchers can precisely measure the thickness, density, and orientation of the adsorbed molecular layer at a solid-liquid interface, distinguishing the adsorbate signal from that of the solvent or other hydrogen-containing species. This allows for a detailed understanding of how the molecules arrange themselves to reduce friction and wear.
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | Diethanolamine-d11 |
| Diethanolamine | DEA |
| Methyldiethanolamine | MDEA |
| Formamide | - |
| Oxazolidone | - |
| N-(hydroxyethyl) ethylenediamine | - |
| 2-(2-aminoethoxy)ethanol | - |
| Glycolic acid | - |
| Bis(2-hydroxyethyl)ammonium erucate | - |
Role of Bis 2 Hydroxyethyl Amine D11 in Specialized Academic Research Disciplines
Contribution to Advanced Material Science Research
The non-deuterated parent compound, diethanolamine (B148213), and its derivatives are versatile chemicals used in the formulation of various advanced materials. wikipedia.org The deuterated analogue, BIS(2-HYDROXYETHYL)AMINE-D11, serves as an invaluable probe for understanding the molecular interactions and mechanisms that underpin the function of these materials.
Bis(2-hydroxyethyl)amine is a precursor in the synthesis of protic ionic liquids (PILs), which are considered environmentally friendly solvents and lubricants. mdpi.com For instance, reacting bis(2-hydroxyethyl)amine with erucic acid through an acid-base neutralization reaction yields bis(2-hydroxyethyl)ammonium erucate, a PIL with potential applications as a high-performance lubricant. mdpi.com This PIL exhibits excellent lubricity and can be used as a neat lubricant or as a water-additive to enhance lubrication. mdpi.com
In this context, this compound is employed in fundamental research to study the behavior of such ionic liquids. By strategically replacing hydrogen with deuterium (B1214612), researchers can use techniques like NMR spectroscopy and neutron scattering to investigate:
The dynamics of hydrogen bonding within the ionic liquid structure.
The mobility and interaction of the cation with the anion and other molecules.
The mechanism of action at the molecular level during processes like lubrication or CO₂ capture. mdpi.com
The study of such systems is part of a broader effort to design and engineer ionic liquids with specific properties for various applications, including as sustainable solvents, in energy storage, and for biomass processing. mdpi.com
Diethanolamine and its derivatives are widely used as surfactants, emulsifiers, and corrosion inhibitors in numerous commercial and industrial products. wikipedia.org Diethanolamides, formed from the reaction of diethanolamine with long-chain fatty acids, are common ingredients in liquid laundry detergents, shampoos, and cosmetics due to their amphiphilic nature. wikipedia.org Similarly, N,N-bis(2-hydroxyethyl)alkylamines are utilized as additives, such as antistatic agents, in the production of plastic food contact materials. nih.gov
The primary role of this compound in this area is as a stable isotope tracer. Its use allows researchers to:
Monitor the transport and distribution of the surfactant in complex mixtures.
Elucidate the mechanism of adsorption at liquid-gas or liquid-liquid interfaces.
Understand the molecular structure and stability of micelles and emulsions.
Study the degradation pathways of these surfactants in the environment.
By using the deuterated form, scientists can distinguish the surfactant molecules from other hydrogen-containing components in a system, providing clear insights into their function and behavior.
Studies on Ionic Liquids and Their Derivatives
Applications in Catalysis Research and Green Chemistry
The principles of green chemistry encourage the use of catalysts to make chemical processes more efficient and environmentally benign by reducing waste and avoiding hazardous substances. researchgate.netsciencenet.cn this compound and other deuterated amines play a dual role in this field: they are both tools for studying catalytic reactions and targets of green synthesis methodologies.
Deuterated amines are valuable in mechanistic studies of catalytic reactions. nih.gov By observing the kinetic isotope effect when a deuterated substrate like this compound is used, chemists can determine if the breaking of a C-H bond is involved in the rate-determining step of a reaction. rsc.org
Furthermore, the synthesis of deuterated compounds itself is a focus of green chemistry. researchgate.net There is a significant research effort to develop new catalytic methods for deuteration that are more sustainable than traditional approaches, which often rely on expensive or hazardous reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.govrsc.org Recent advancements include the development of novel iron-based single-atom catalysts that can efficiently deuterate amines and other aromatic compounds using D₂O (heavy water) as an inexpensive and environmentally safe deuterium source. acs.orgnih.govacs.org These new catalytic strategies aim to make the production of valuable deuterated molecules, including this compound, more economical and sustainable. acs.orgnih.gov
| Research Area | Role of this compound | Research Goal |
| Material Science (Ionic Liquids) | Mechanistic Probe | To understand molecular interactions and dynamics in protic ionic liquids. mdpi.com |
| Material Science (Surfactants) | Stable Isotope Tracer | To elucidate the mechanism of action of surfactants and emulsifiers at interfaces. wikipedia.orgnih.gov |
| Catalysis | Mechanistic Tool | To study reaction pathways and kinetics via the kinetic isotope effect. nih.govrsc.org |
| Green Chemistry | Synthesis Target | To develop sustainable, low-cost catalytic methods for producing deuterated compounds using green reagents like D₂O. researchgate.netacs.orgnih.gov |
| Physical Organic Chemistry | KIE Substrate | To probe fundamental reaction mechanisms, especially bond-breaking steps. scielo.org.mxacs.org |
Fundamental Studies in Physical Organic Chemistry
In physical organic chemistry, this compound is primarily used to investigate reaction mechanisms through the kinetic isotope effect (KIE). scielo.org.mx The KIE is the change observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. scielo.org.mx
Because the C-D bond is stronger and vibrates at a lower frequency than the C-H bond, a significantly greater amount of energy is required to break it. nih.govrsc.org Consequently, if a C-H bond is broken during the slowest step (the rate-determining step) of a reaction, substituting that hydrogen with deuterium will cause a noticeable decrease in the reaction rate. By measuring and analyzing the magnitude of this KIE, chemists can deduce intricate details about the transition state of a reaction.
This technique is a cornerstone of mechanistic chemistry and is used to answer fundamental questions such as:
Is a specific C-H bond being broken in the rate-determining step?
What is the geometry of the transition state?
Does quantum tunneling play a role in the reaction?
For example, studies on the deuterium isotope effect on fluorescence have been used to probe the dynamics of excited-state proton-transfer reactions, providing fundamental insights into photochemical processes. acs.org The use of compounds like this compound allows for the precise and unambiguous study of these fundamental chemical principles.
Future Directions and Emerging Research Opportunities for Deuterated Amine Analogs
Expansion into New Research Domains
The unique properties of deuterated amine analogs are driving their expansion beyond traditional applications into new and innovative research domains. The enhanced metabolic stability and distinct physicochemical characteristics of these compounds make them valuable tools in medicinal chemistry, materials science, and mechanistic studies. nih.govbohrium.com
In medicinal chemistry , the application of deuteration has evolved significantly. Initially, the focus was on the "deuterium switch" approach, where hydrogen atoms in established drugs were replaced with deuterium (B1214612) to improve their pharmacokinetic profiles. nih.gov This strategy led to the development of the first FDA-approved deuterated drug, deutetrabenazine, which demonstrated that deuteration could lead to tangible clinical benefits. nih.govwikipedia.org More recently, the field has progressed to the de novo design of deuterated drugs. nih.gov This involves incorporating deuterium at the earliest stages of drug discovery to overcome metabolic shortcomings and reduce the formation of toxic metabolites. nih.govnih.govrsc.org The approval of deucravacitinib (B606291) stands as a testament to the success of this novel approach. nih.gov Deuterated amine analogs are central to this research, as the amine functional group is a common site of metabolic activity in many drug molecules. nih.gov
Materials science represents another burgeoning field for deuterated amines. Deuterated arylamines, for instance, are showing significant promise for use in advanced optoelectronic devices. mdpi.com The incorporation of deuterium can enhance the chemical stability and, consequently, the lifespan of materials such as Organic Light-Emitting Diodes (OLEDs). rsc.org Furthermore, the use of these deuterated components facilitates in-depth analysis of the functioning devices through techniques like neutron reflectometry. mdpi.com
Beyond these areas, deuterated amines are crucial for fundamental mechanistic and kinetic studies . By selectively replacing hydrogen with deuterium, researchers can trace the pathways of chemical reactions and elucidate complex biological processes, leveraging the kinetic isotope effect to understand reaction mechanisms in detail. rsc.orgthalesnano.com
| Research Domain | Application of Deuterated Amine Analogs | Key Findings/Potential |
| Medicinal Chemistry | Improving pharmacokinetic/toxicology profiles of drugs. nih.gov | Enhanced metabolic stability, reduced toxicity, potential for lower dosing. nih.govwikipedia.org |
| De novo drug design. nih.gov | Creation of novel chemical entities with superior properties from the outset. nih.gov | |
| Materials Science | Components in optoelectronic devices (e.g., OLEDs). rsc.orgmdpi.com | Increased chemical stability and device longevity. rsc.org |
| Probes for material analysis. mdpi.com | Enables advanced characterization techniques like neutron reflectometry. mdpi.com | |
| Mechanistic Studies | Tracers for reaction pathways and kinetics. rsc.orgthalesnano.com | Elucidation of complex chemical and biological mechanisms. rsc.org |
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The expanding applications of deuterated amines have intensified the demand for more efficient, selective, and cost-effective synthetic methods. nih.govrsc.org Traditional synthesis routes often suffer from limitations in generality, efficiency, and the use of harsh reagents. rsc.org Consequently, significant research efforts are now directed towards developing innovative synthetic strategies.
A major focus is on catalytic deuteration , which offers milder reaction conditions and greater control over the placement of deuterium atoms. Recent breakthroughs include the development of catalysts based on transition metals like ruthenium, iridium, and rhodium. acs.orgacs.orgbohrium.com More recently, cost-effective and environmentally friendly catalysts using earth-abundant metals like iron have been developed, demonstrating high efficiency in deuterating arenes and heteroarenes using D₂O as the deuterium source. nih.govbohrium.com Photocatalysis is also emerging as a powerful tool, providing a reliable platform for deuteration under mild conditions with good site selectivity. rsc.orgwiley.com
Selectivity is a critical goal in the synthesis of deuterated amines. Researchers are developing methods that allow for the precise incorporation of deuterium at specific positions, such as the α and/or β carbons relative to the amine nitrogen. nih.govrsc.orgacs.orgulb.ac.be This "surgical precision" is vital for fine-tuning a molecule's properties. rsc.org For example, a metal-free method using ynamides allows for a divergent synthesis of amines selectively deuterated at their α and/or β positions by simply choosing the appropriate deuterated reagents. nih.govrsc.orgrsc.orgulb.ac.be Another novel protocol achieves the synthesis of α-deuterated primary amines with excellent deuterium incorporation levels (over 95%) through the reductive deuteration of oximes. acs.org
These advanced synthetic methods often utilize inexpensive and readily available deuterium sources like deuterium oxide (D₂O) , further enhancing their practicality and scalability. nih.govbohrium.comacs.orgacs.orgacs.org
| Synthetic Approach | Key Features | Deuterium Source | Catalyst Examples |
| Metal-Free Synthesis | Versatile, divergent, avoids metal contamination. rsc.orgrsc.org | Deuterated triflic acid, deuterated triethylsilane. rsc.orgrsc.org | N/A |
| Transition-Metal Catalysis | High efficiency, high selectivity, milder conditions. nih.govacs.org | D₂O, C₂D₅OD. nih.govbohrium.com | Ruthenium, Iridium, Iron-Phosphorus. nih.govacs.orgbohrium.com |
| Photocatalysis | Mild conditions, good site selectivity. rsc.org | D₂O, AcOD. researchgate.net | Various photosensitizers. rsc.orgwiley.com |
| Reductive Deuteration | Excellent chemoselectivity and deuterium incorporation. acs.org | D₂O. acs.org | Samarium(II) iodide (SmI₂). acs.org |
Integration with Advanced Spectroscopic and Imaging Techniques
Deuterated amine analogs like BIS(2-HYDROXYETHYL)AMINE-D11 are indispensable tools that, when integrated with advanced analytical techniques, provide unparalleled insights into molecular structure, function, and dynamics.
In mass spectrometry (MS) , deuterated compounds are considered the gold standard for internal standards in quantitative analysis. clearsynth.comscioninstruments.com Because they are nearly chemically identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation, extraction, and ionization. aptochem.com Their mass difference allows them to be easily distinguished from the analyte, enabling highly accurate and precise quantification by correcting for matrix effects and variations in instrument response. clearsynth.comaptochem.comtexilajournal.com
Nuclear Magnetic Resonance (NMR) spectroscopy heavily relies on deuterated compounds. cymitquimica.com Deuterated solvents are routinely used to dissolve samples for analysis, as the deuterium signal does not interfere with the proton (¹H) spectrum of the analyte. tcichemicals.com Beyond their role as solvents, deuterium-labeled molecules are used to probe molecular structures and dynamics and to simplify complex NMR spectra. thalesnano.comepj-conferences.org
Perhaps one of the most powerful synergies is the combination of deuteration with neutron scattering . Hydrogen (¹H) and deuterium (²H) interact with neutrons very differently, a property that researchers exploit to create "contrast" in their experiments. nih.gov By selectively deuterating specific components within a large molecular complex or material, scientists can effectively make other parts "invisible" to neutrons. nih.gov This contrast variation technique is invaluable for studying the structure and dynamics of polymers, biological membranes, and large protein complexes in a way that is not possible with other methods like X-ray scattering. nih.govmdpi.com
A new frontier is emerging in medical imaging with the development of deuterium MR spectroscopy. nih.gov This non-invasive technique uses deuterated substrates, such as deuterated glucose, to trace metabolic pathways in real-time within the body. It holds promise for studying metabolic changes associated with diseases like cancer, offering a new window into in-vivo biochemistry. nih.gov
| Analytical Technique | Role of Deuterated Amine Analogs | Information Gained |
| Mass Spectrometry (MS) | Internal standards for quantification. clearsynth.comscioninstruments.comaptochem.com | Accurate and precise measurement of analyte concentration. clearsynth.com |
| NMR Spectroscopy | Non-interfering solvents; structural probes. thalesnano.comtcichemicals.com | Clear analyte spectra; detailed molecular structure and dynamics. thalesnano.comtcichemicals.com |
| Neutron Scattering | Contrast agents. epj-conferences.orgnih.govmdpi.com | Selective visualization of components in complex systems; structural and dynamic information. nih.govmdpi.com |
| Deuterium MR Spectroscopy | Metabolic tracers. nih.gov | Real-time mapping of metabolic fluxes in vivo. nih.gov |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing BIS(2-HYDROXYETHYL)AMINE-D11 with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium-labeled precursors (e.g., deuterated ethylene oxide or ethanolamine derivatives) and controlled reaction conditions to minimize proton exchange. Isotopic purity (>98 atom% D) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterated amines like Diethyl-2,2,2,2′,2′,2′-d6-amine achieve 98 atom% D through repeated distillation and isotopic exchange reactions .
- Key Parameters :
| Technique | Purpose | Detection Limit |
|---|---|---|
| MS | Quantify deuterium incorporation | 0.1 atom% D |
| NMR (²H) | Confirm deuterium position | 1 mol% D |
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography (via databases like the Cambridge Structural Database, CSD) to compare bond lengths and angles with non-deuterated analogs . Pair this with FT-IR spectroscopy to detect O-H/D stretching vibrations (shift from ~3300 cm⁻¹ to ~2500 cm⁻¹). For example, similar deuterated amines show distinct vibrational modes due to isotopic mass differences .
Advanced Research Questions
Q. How does deuteration impact the kinetic studies of this compound in catalytic reactions?
- Methodological Answer : Deuteration alters reaction rates due to the kinetic isotope effect (KIE). Design experiments using stopped-flow spectroscopy or isotopic labeling to measure KIE values. For instance, compare protonated vs. deuterated analogs in hydrolysis reactions, monitoring via HPLC-MS. A KIE >1 indicates rate-limiting steps involving hydrogen/deuterium transfer .
- Example Data :
| Reaction | kH (s⁻¹) | kD (s⁻¹) | KIE (kH/kD) |
|---|---|---|---|
| Hydrolysis | 2.5 × 10⁻³ | 1.1 × 10⁻³ | 2.27 |
Q. What analytical strategies resolve contradictions in spectral data between deuterated and non-deuterated forms?
- Methodological Answer : Contradictions arise from isotopic shifts in NMR (e.g., ¹H signals split or vanish) or MS fragmentation patterns. Use high-resolution MS to distinguish isotopic clusters and 2D NMR (e.g., HSQC) to assign deuterium positions. For example, the absence of a ¹H signal at δ 3.6 ppm (hydroxyethyl protons) confirms deuteration .
Q. How can computational modeling enhance the study of this compound’s solvent interactions?
- Methodological Answer : Leverage the Cambridge Structural Database (CSD) to extract bond parameters for force-field optimization in molecular dynamics (MD) simulations. For example, MD trajectories can predict solvation shells around deuterated hydroxyethyl groups, validated via neutron scattering data .
Stability and Compatibility
Q. What experimental conditions destabilize this compound, and how are they mitigated?
- Methodological Answer : Acidic or basic conditions accelerate deuterium loss via proton exchange. Conduct stability studies under varying pH (2–12) and temperatures (25–60°C), monitoring degradation via LC-MS. Buffered solutions (pH 6–8) and inert atmospheres minimize decomposition. For example, deuterated amines degrade <5% over 72 hours at pH 7 .
- Stability Data :
| Condition | Degradation Rate (%/day) |
|---|---|
| pH 2, 25°C | 12.3 |
| pH 7, 25°C | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
